

2,5-Dimethylthiophene-3-carbaldehyde CAS number 26421-44-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylthiophene-3-carbaldehyde

Cat. No.: B1302944

[Get Quote](#)

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-carbaldehyde

CAS Number: 26421-44-3

This technical guide provides a comprehensive overview of **2,5-Dimethylthiophene-3-carbaldehyde**, a heterocyclic aromatic aldehyde. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and known applications, with a focus on its utility as a chemical intermediate.

Physicochemical and Spectroscopic Data

2,5-Dimethylthiophene-3-carbaldehyde is a colorless to pale yellow liquid.^[1] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

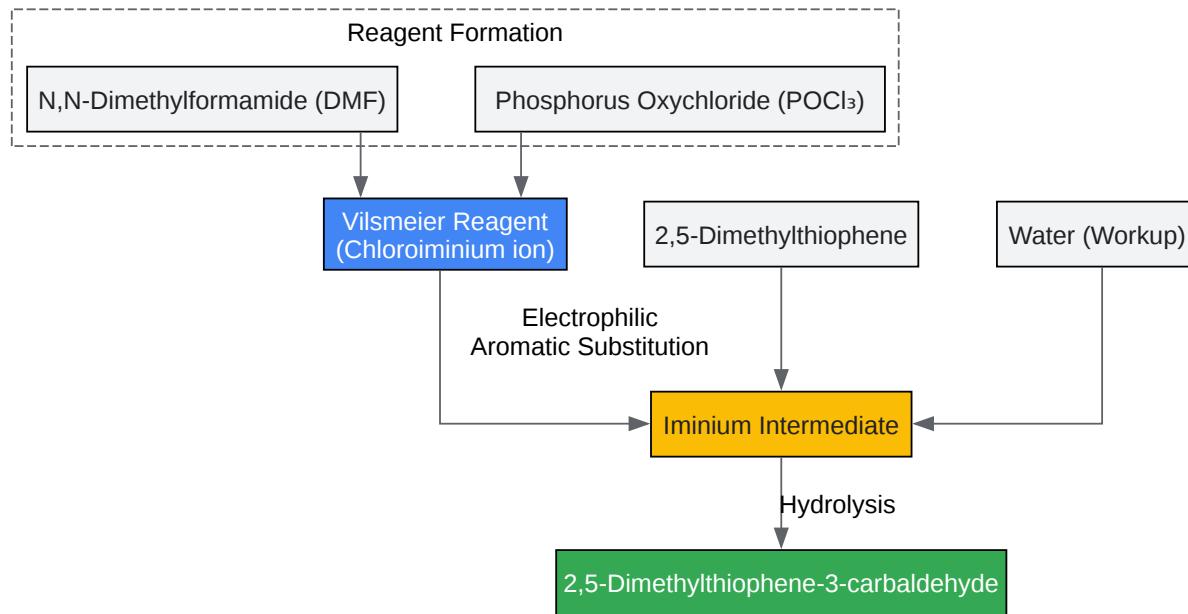
Physicochemical Properties

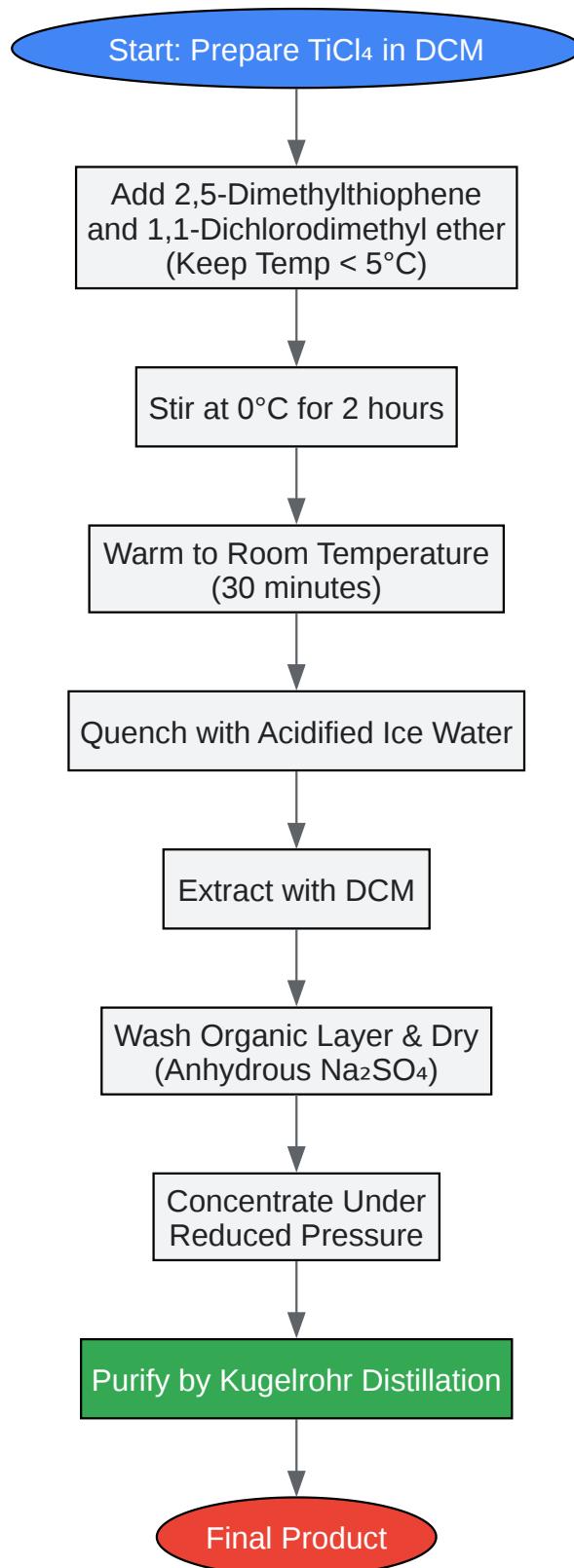
The following table outlines the key physicochemical properties of **2,5-Dimethylthiophene-3-carbaldehyde**.

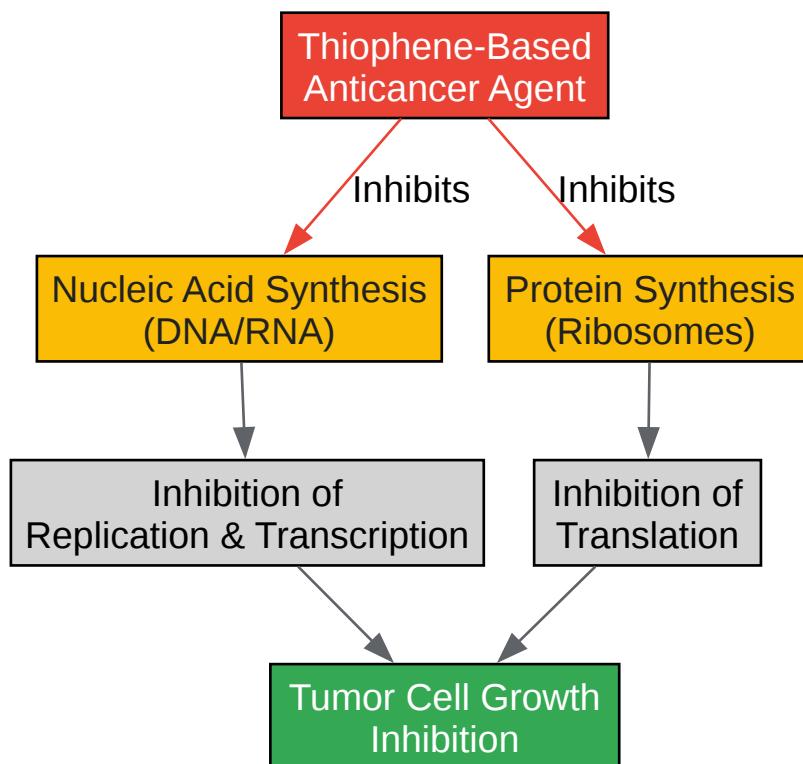
Property	Value	Source
CAS Number	26421-44-3	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₈ OS	[1] [3] [4] [5]
Molecular Weight	140.20 g/mol	[3] [4]
Boiling Point	218-219 °C (at 760 mmHg)	[1] [3] [6]
Density	1.138 g/mL	[3] [6] [7]
Flash Point	86 °C (187 °F)	[1] [6]
Refractive Index	1.581	[6] [7]
Vapor Pressure	0.129 mmHg (at 25 °C)	[1] [6]
Storage Temperature	2-8 °C, under inert gas	[6]
Appearance	Colorless to pale yellow liquid	[1]

Spectroscopic Data

Spectroscopic data is critical for the verification and characterization of the compound's structure.


Spectrum Type	Data	Source
¹ H NMR (CDCl ₃)	δ 9.93 (s, 1H), 7.00 (d, J = 1.1 Hz, 1H), 2.70 (s, 3H), 2.40 (d, J = 0.4 Hz, 3H)	[2]
Mass Spectrum	[M+H] ⁺ = 141.1	[2]


Synthesis and Experimental Protocols


The primary method for synthesizing **2,5-Dimethylthiophene-3-carbaldehyde** is through the formylation of 2,5-dimethylthiophene. The Vilsmeier-Haack reaction is a classic and effective method for this transformation on electron-rich heterocycles like thiophene.[\[8\]](#)[\[9\]](#)[\[10\]](#) A specific, detailed laboratory procedure is also available.

General Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed *in situ* from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).^[9] ^[11] This electrophilic reagent then reacts with the electron-rich 2,5-dimethylthiophene ring to introduce the formyl group.^[8]^[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-dimethyl-3-thiophene carbaldehyde, 26421-44-3 [thegoodsentscompany.com]
- 2. 2,5-DIMETHYL-THIOPHENE-3-CARBALDEHYDE | 26421-44-3 [chemicalbook.com]
- 3. 2,5-Dimethylthiophene-3-carbaldehyde [myskinrecipes.com]
- 4. 2,5-Dimethylthiophene-3-carbaldehyde | C7H8OS | CID 2762759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2,5-Dimethylthiophene-3-carbaldehyde | lookchem [lookchem.com]
- 7. 2,5-dimethyl-3-thiophene carbaldehyde 26421-44-3 [thegoodsentscompany.com]

- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [2,5-Dimethylthiophene-3-carbaldehyde CAS number 26421-44-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302944#2-5-dimethylthiophene-3-carbaldehyde-cas-number-26421-44-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com